molecular formula C10H8BrF3O B13950924 1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one CAS No. 847149-84-2

1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one

Cat. No.: B13950924
CAS No.: 847149-84-2
M. Wt: 281.07 g/mol
InChI Key: VJSCTLRHWSIAAL-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one is an organic compound that features a bromine atom, a trifluoromethyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one typically involves the bromination of 3-(3-trifluoromethylphenyl)propan-2-one. One common method is to react 3-(3-trifluoromethylphenyl)propan-2-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ketone group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(3-trifluoromethylphenyl)propan-2-one is unique due to its combination of a bromine atom, a trifluoromethyl group, and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and materials science .

Properties

CAS No.

847149-84-2

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

1-bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8BrF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4H,5-6H2

InChI Key

VJSCTLRHWSIAAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)CBr

Origin of Product

United States

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